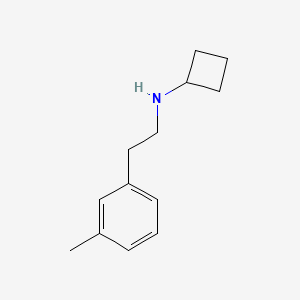

n-(3-Methylphenethyl)cyclobutanamine

Description

N-(3-Methylphenethyl)cyclobutanamine is a cyclobutanamine derivative featuring a 3-methylphenethyl substituent (a benzene ring with a methyl group at the 3-position attached via an ethyl chain). Cyclobutanamine derivatives are explored for applications in antiviral agents (e.g., ), pesticides (), and pharmaceutical intermediates (–14).

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-[2-(3-methylphenyl)ethyl]cyclobutanamine |

InChI |

InChI=1S/C13H19N/c1-11-4-2-5-12(10-11)8-9-14-13-6-3-7-13/h2,4-5,10,13-14H,3,6-9H2,1H3 |

InChI Key |

BYPIFRDLQVRXOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCNC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Cyclobutanamine Core Formation

The cyclobutanamine framework can be synthesized by:

Ring-opening of cyclobutylamines under photoredox catalysis: Visible light-assisted single-electron oxidation of N-cyclobutylanilines generates distonic radical cation intermediates, which undergo ring-opening to form reactive species that can be functionalized further.

Deconstructive functionalization of cyclobutylamines: This method involves visible-light-induced ring cleavage followed by nucleophilic or radical trapping to introduce substituents onto the cyclobutane ring system.

Detailed Preparation Methods

Photoredox Catalysis-Based Ring Opening and Functionalization

A recent advanced method involves the use of visible light photoredox catalysis to open the cyclobutane ring of N-substituted cyclobutylamines. The process generates distonic radical cation intermediates that possess both nucleophilic and electrophilic sites. These intermediates can be intercepted by radical acceptors or nucleophiles to form functionalized amines, including N-(3-methylphenethyl)cyclobutanamine derivatives.

Reaction conditions: Visible light irradiation, photocatalyst (e.g., iridium or ruthenium complexes), ambient temperature, inert atmosphere.

Mechanism: Single-electron oxidation → ring opening → radical intermediate formation → trapping by nucleophile or radical acceptor → product formation.

Catalytic Hydrogenation and Esterification Routes

Another approach involves the catalytic hydrogenation of 2-(p-tolyl)acetic acid derivatives to form p-methylphenethyl alcohol intermediates, which can be further converted to amines:

Hydrogenation conditions: Using dirhenium heptoxide catalyst, triethylamine base, and 1,4-dioxane solvent under hydrogen pressure (100 atm) at 162 °C for 5 hours.

Outcome: High conversion (>98%), high yield of p-methylphenethyl alcohol (92.4%), and high selectivity (93.8%).

Subsequent steps: The alcohol can be converted to amines via standard amination methods such as substitution with ammonia or amine nucleophiles.

Alkylation Using Organolithium Reagents

The synthesis of 3-methylphenethyl derivatives can also be achieved via alkylation of arylacetic acids using organolithium bases:

Procedure: Diisopropylamine is lithiated with n-butyllithium at low temperature (-20 °C), followed by addition of 3-methylphenylacetic acid and methylation with iodomethane.

Conditions: Anhydrous tetrahydrofuran solvent, inert atmosphere, gradual warming to room temperature.

Yield: Approximately 74% of the desired alkylated product as a brown oil.

Copper-Catalyzed Coupling Reactions

Copper(II) acetate monohydrate catalyzes the coupling of arylacetic acids with amines in the presence of elemental sulfur and sodium hydroxide:

Reaction conditions: Dimethyl sulfoxide solvent, sealed tube, inert atmosphere, 130 °C for 24 hours.

Yield: Around 74% yield of coupled products.

Significance: This method allows direct C–N bond formation between the arylacetic acid-derived moiety and amines, potentially applicable to synthesizing this compound.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Photoredox catalysis ring opening | Visible light, photocatalyst, inert atmosphere | Variable | Mild conditions, selective functionalization | Requires specialized equipment, moderate yields |

| Catalytic hydrogenation of acid | Dirhenium heptoxide, triethylamine, H2 (100 atm), 162°C | 92.4 | High yield, high selectivity | High pressure, high temperature required |

| Organolithium alkylation | n-Butyllithium, diisopropylamine, iodomethane, THF | 74 | Good yield, straightforward | Sensitive reagents, low temperature needed |

| Copper-catalyzed coupling | Cu(OAc)2·H2O, elemental sulfur, NaOH, DMSO, 130°C | 74 | Direct C–N bond formation | Long reaction time, high temperature |

Research Findings and Analysis

Photoredox catalysis offers a novel and versatile route to functionalize cyclobutylamines, including this compound, by exploiting radical intermediates formed under mild visible light conditions.

Catalytic hydrogenation of arylacetic acids to corresponding alcohols provides a high-yielding intermediate step for subsequent amination, with triethylamine playing a critical role in improving selectivity and yield.

Organolithium-mediated alkylation is effective for introducing methyl substituents on phenethyl moieties but requires careful temperature control and inert atmosphere to avoid side reactions.

Copper-catalyzed coupling reactions enable direct formation of C–N bonds from arylacetic acids and amines, offering a potentially efficient synthetic route albeit with longer reaction times and elevated temperatures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(3-Methylphenethyl)cyclobutanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially converting it to secondary or tertiary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: n-(3-Methylphenethyl)cyclobutanamine is used as a building block in organic synthesis

Biology: In biological research, this compound may be used to study the effects of cyclobutane-containing amines on biological systems. It can serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: Potential medicinal applications include the development of new therapeutic agents. The compound’s structural features may be exploited to design drugs with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various chemical processes.

Mechanism of Action

The mechanism of action of n-(3-Methylphenethyl)cyclobutanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclobutane ring may also contribute to the compound’s binding affinity and specificity by providing a rigid and sterically unique structure.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The substituent on the cyclobutanamine core critically influences molecular weight, solubility, and reactivity. Key analogs include:

Key Observations :

- Chromenyl substituents (e.g., 9h, 13b) increase molecular weight and complexity, correlating with higher synthesis yields (90–98%) due to stable intermediates .

- Aromatic substituents (e.g., 4-fluorophenyl in ) reduce molecular weight compared to chromenyl analogs, which may influence pharmacokinetics.

Spectroscopic Characterization

NMR Trends :

- Aromatic protons : In analogs with phenyl groups (e.g., 7c in ), aromatic protons resonate at δ 7.0–8.1 ppm. For N-(3-Methylphenethyl)cyclobutanamine, similar shifts are expected for its 3-methylphenyl group .

- Cyclobutane protons : Cyclobutanamine protons typically appear at δ 1.8–2.5 ppm (e.g., 10c in : δ 2.27–2.47 ppm) .

HRMS Data :

- High-resolution mass spectrometry confirms molecular formulas. For example, 9h (C₁₈H₂₇N₂O₂) shows a match between calculated (303.2073) and observed (303.2063) values .

Biological Activity

n-(3-Methylphenethyl)cyclobutanamine is a cyclobutane derivative that has garnered attention for its potential biological activities. Cyclobutane-containing compounds are known to exhibit a range of pharmacological effects, making them valuable in drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring fused with a 3-methylphenethyl group. The unique structure contributes to its biological interactions. The compound's molecular formula is C12H17N, and its molecular weight is approximately 177.27 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that cyclobutane derivatives possess significant antimicrobial properties. Studies on structurally similar compounds suggest that this compound may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .

2. Antitumor Effects

Cyclobutane-containing alkaloids have shown promise in cancer research. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents . The specific mechanisms may involve modulation of signaling pathways associated with cell proliferation and survival.

3. Neuroprotective Effects

Some cyclobutane derivatives have demonstrated neuroprotective properties, potentially enhancing nerve growth factor (NGF) expression in neuronal cells. This suggests that this compound could play a role in neurodegenerative disease therapies by promoting neuronal health and function .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Neuroprotective | Enhanced NGF expression in neuronal cells |

Case Study: Neurotrophic Factor Biosynthesis

A notable study investigated the effects of cyclobutane-containing alkaloids on NGF mRNA expression in human astrocytoma cells. The results indicated that certain derivatives significantly increased NGF levels, suggesting potential applications in treating neurodegenerative conditions .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cell Membrane Interaction : The lipophilic nature of the compound may allow it to integrate into cellular membranes, affecting permeability and function.

- Receptor Modulation : The compound may interact with specific receptors involved in growth factor signaling or neurotransmission, leading to enhanced cellular responses.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could explain their antimicrobial and anticancer activities .

Q & A

Q. Q1. What experimental strategies are recommended for optimizing the synthesis of N-(3-Methylphenethyl)cyclobutanamine?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, catalyst). For cyclobutanamine derivatives, microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to traditional reflux methods . Base selection (e.g., sodium hydroxide vs. potassium carbonate) can influence nucleophilic substitution efficiency in benzyl chloride intermediates . Purification steps, such as column chromatography or recrystallization, should be tailored based on polarity differences between reactants and byproducts.

Q. Q2. How can researchers validate the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclobutanamine core and substituent positions. Mass Spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like amine stretches (~3300 cm⁻¹) and aromatic C-H bonds . X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable.

Q. Q3. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Target-based assays (e.g., enzyme inhibition or receptor binding) should prioritize kinases, GPCRs, or ion channels, as cyclobutanamine analogs often modulate these targets . Cell viability assays (MTT or resazurin-based) can assess cytotoxicity, while phenotypic screens (e.g., anti-inflammatory or antimicrobial models) may reveal broader bioactivity .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on this compound?

- Methodological Answer : Systematic SAR requires synthesizing analogs with varied substituents (e.g., halogens, methoxy, or nitro groups) at the phenyl or cyclobutane positions. Comparative bioactivity data should be analyzed using computational tools (e.g., molecular docking or QSAR models) to correlate structural features with target affinity. For example, halogenated derivatives (e.g., bromine/fluorine) show enhanced binding to hydrophobic enzyme pockets .

Q. Q5. What experimental approaches resolve contradictions in reported biological activity data for cyclobutanamine derivatives?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Reproducibility can be improved by standardizing assay conditions (e.g., cell lines, incubation times) and including positive/negative controls. Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) validate target engagement . Meta-analyses of published data and dose-response curve comparisons (e.g., IC₅₀ shifts) help identify outliers .

Q. Q6. How can the pharmacokinetic (PK) profile of this compound be characterized preclinically?

- Methodological Answer : In vitro PK studies should assess metabolic stability (e.g., liver microsome assays), plasma protein binding (ultrafiltration), and permeability (Caco-2 or PAMPA models). In vivo, rodent studies with LC-MS/MS quantification determine bioavailability, half-life, and clearance. Fluorine or deuterium labeling may enhance traceability in mass spectrometry .

Q. Q7. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

- Methodological Answer : Competitive binding assays (e.g., radioligand displacement) identify direct target interactions. CRISPR/Cas9 gene knockout models can confirm target necessity in cellular responses. Structural biology techniques (cryo-EM or X-ray crystallography) resolve binding modes, while phosphoproteomics or metabolomics uncover downstream pathway effects .

Comparative and Analytical Questions

Q. Q8. How do electronic effects of substituents (e.g., nitro or trifluoromethoxy groups) influence the reactivity of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution. Cyclic voltammetry can quantify redox potentials, while Hammett constants (σ) correlate substituent effects with reaction rates . Computational studies (DFT) predict charge distribution and reactive sites .

Q. Q9. What analytical techniques are used to compare this compound with structurally similar compounds?

- Methodological Answer : High-resolution MS and NMR differentiate regioisomers or stereoisomers. Chromatographic methods (HPLC/UPLC) with chiral columns resolve enantiomeric purity. Thermal analysis (DSC/TGA) assesses stability differences, while comparative solubility studies (logP/logD) inform formulation strategies .

Q. Q10. How can researchers address stability challenges during storage or in biological matrices?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) identify degradation pathways. Lyophilization or inert atmosphere storage prevents oxidation of amine groups. LC-MS/MS stability-indicating methods quantify degradation products, while buffered solutions (pH 7.4) mimic physiological conditions .

Tables for Key Comparisons

Q. Table 1. Comparative Bioactivity of Cyclobutanamine Derivatives

| Compound | Substituents | Notable Bioactivity | Reference |

|---|---|---|---|

| N-(4-Bromo-3-fluorophenyl) | Br, F | Antitumor (IC₅₀ = 12 µM) | |

| N-(5-Bromopyridinyl) | Br, pyridine | Kinase inhibition (Ki = 8 nM) | |

| N-(3-Methylphenethyl) | Methylphenethyl | Under investigation | — |

Q. Table 2. Synthesis Yields Under Different Conditions

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave-assisted | DMF | None | 85 | |

| Reflux | Ethanol | K₂CO₃ | 72 | |

| Flow reactor | Toluene | NaOH | 91 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.